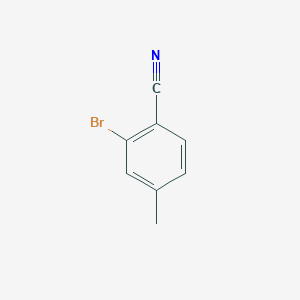

2-Bromo-4-metilbenzonitrilo

Descripción general

Descripción

2-Bromo-4-methylbenzonitrile is a chemical compound with the empirical formula C8H6BrN . It has a molecular weight of 196.04 . The compound is almost planar .

Synthesis Analysis

2-Bromo-4-methylbenzonitrile derivatives are important compounds due to their use as intermediates in the synthesis of phthalocyanine dyes . The substituted phthalocyanine dyes have been used for photo redox reactions and photodynamic cancer therapy .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylbenzonitrile is almost planar with an r.m.s. deviation for the non-H atoms of 0.008 Å . In the crystal, weak π-π stacking interactions generate columns of molecules .Physical And Chemical Properties Analysis

2-Bromo-4-methylbenzonitrile has a density of 1.5±0.1 g/cm3, a boiling point of 292.9±28.0 °C at 760 mmHg, and a flash point of 130.9±24.0 °C . It has a molar refractivity of 43.7±0.4 cm3, and a molar volume of 129.2±5.0 cm3 .Aplicaciones Científicas De Investigación

Desarrollo de Materiales Ópticos No Lineales

2-Bromo-4-metilbenzonitrilo: se ha utilizado en el desarrollo de cristales orgánicos ópticos no lineales (NLO). Estos cristales, como 4B2MBN, se producen mediante técnicas de evaporación lenta y exhiben una excelente transparencia óptica NLO, lo cual es crucial para diversas aplicaciones fotónicas .

Síntesis Farmacéutica

Este compuesto se utiliza en la industria farmacéutica para sintetizar diversos fármacos. Sirve como precursor o intermedio en la creación de agentes anticancerígenos, antifúngicos y antivirales debido a su átomo de bromo reactivo que puede sufrir transformaciones químicas adicionales .

Producción Agroquímica

En el sector agroquímico, This compound participa en la producción de pesticidas y herbicidas. Su estructura química permite modificaciones que pueden conducir a compuestos efectivos para la protección de las plantas .

Estudios Analíticos

This compound: puede analizarse utilizando técnicas como el análisis de espectro FTIR para identificar grupos funcionales y el análisis de patrón XRD para confirmar la cristalinidad, que son métodos esenciales en la investigación de la ciencia de los materiales .

Espectrometría de Masas

Está referenciado en bibliotecas espectrales de masas y puede utilizarse como compuesto estándar o de referencia en estudios de espectrometría de masas para ayudar a identificar o cuantificar sustancias dentro de una muestra .

Safety and Hazards

2-Bromo-4-methylbenzonitrile is classified as Acute Tox. 4 Oral according to GHS classification . It causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mecanismo De Acción

Target of Action

It’s known that brominated compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

2-Bromo-4-methylbenzonitrile is likely to undergo free radical reactions . In the initiating step, a bromine atom is lost, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting compound can then react with other molecules .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .

Pharmacokinetics

Its molecular weight of 196044 suggests that it may be absorbed and distributed throughout the body

Result of Action

It’s known that brominated compounds can alter the function of various enzymes and receptors, potentially leading to changes at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methylbenzonitrile. For instance, it’s important to prevent the chemical from entering drains, as this could lead to environmental contamination .

Propiedades

IUPAC Name |

2-bromo-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCMJJIZYDCGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356242 | |

| Record name | 2-bromo-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42872-73-1 | |

| Record name | 2-bromo-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

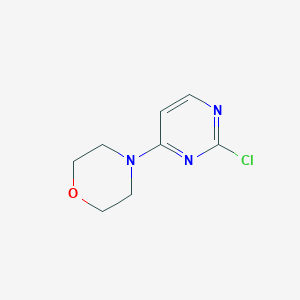

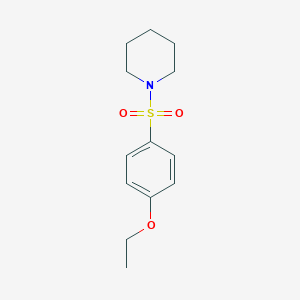

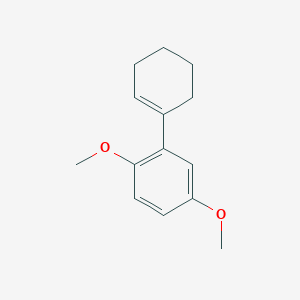

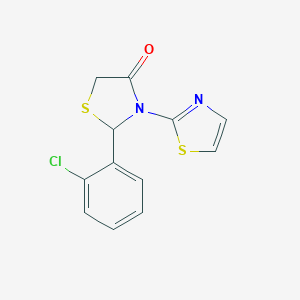

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 2-Bromo-4-methylbenzonitrile and what are its key structural features?

A1: 2-Bromo-4-methylbenzonitrile (C8H6BrN) is an aromatic organic compound. It consists of a benzene ring substituted with a bromine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 1-position. The molecule is almost planar, with a root mean square deviation of 0.008 Å for its non-hydrogen atoms []. This near-planar structure is common for substituted benzene derivatives.

Q2: What computational methods have been used to study 2-Bromo-4-methylbenzonitrile and what properties have been investigated?

A2: Researchers have employed Density Functional Theory (DFT) calculations using the B3LYP functional and a basis set to study 2-Bromo-4-methylbenzonitrile []. This computational approach allowed for the prediction of various molecular properties, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)